molecular formula C8H5Cl2FO B12857164 3',5'-Dichloro-4'-fluoroacetophenone

3',5'-Dichloro-4'-fluoroacetophenone

Cat. No.: B12857164
M. Wt: 207.03 g/mol
InChI Key: GILBFTHDWLGHMX-UHFFFAOYSA-N
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Description

3’,5’-Dichloro-4’-fluoroacetophenone is a chemical compound with the molecular formula C8H5Cl2FO. It is an organofluorine compound that features both chlorine and fluorine atoms attached to an acetophenone core. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Dichloro-4’-fluoroacetophenone typically involves multiple steps. One common method starts with the fluorination of 3,4-dichloronitrobenzene using potassium fluoride. The intermediate product is then chlorinated to form dichlorofluorobenzene. Finally, the dichlorofluorobenzene undergoes acylation with an acylating agent to produce 3’,5’-Dichloro-4’-fluoroacetophenone .

Industrial Production Methods

Industrial production of 3’,5’-Dichloro-4’-fluoroacetophenone often involves similar synthetic routes but on a larger scale. The process includes purification and enrichment steps, such as melt crystallization, to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

3’,5’-Dichloro-4’-fluoroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted acetophenones .

Scientific Research Applications

3’,5’-Dichloro-4’-fluoroacetophenone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3’,5’-Dichloro-4’-fluoroacetophenone involves its interaction with specific molecular targets. In pharmaceuticals, it acts as an intermediate that undergoes further chemical transformations to produce active compounds. The pathways involved often include nucleophilic substitution and acylation reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’,5’-Dichloro-4’-fluoroacetophenone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This makes it particularly valuable in the synthesis of certain pharmaceuticals and materials .

Properties

Molecular Formula

C8H5Cl2FO

Molecular Weight

207.03 g/mol

IUPAC Name

1-(3,5-dichloro-4-fluorophenyl)ethanone

InChI

InChI=1S/C8H5Cl2FO/c1-4(12)5-2-6(9)8(11)7(10)3-5/h2-3H,1H3

InChI Key

GILBFTHDWLGHMX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)Cl)F)Cl

Origin of Product

United States

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